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molecular formula C18H19N7O2 B560075 Prexasertib CAS No. 1234015-52-1

Prexasertib

Cat. No. B560075
M. Wt: 365.4 g/mol
InChI Key: DOTGPNHGTYJDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314108B2

Procedure details

5-(5-(2-(3-aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-ylamino)pyrazine-2-carbonitrile (1.0 g, 2.74 mmol) is suspended in MeOH (100 mL). A 1 M solution of methanesulfonic acid in MeOH (2.74 mL, 2.74 mmol) is added to the mixture dropwise with stirring. The solid nearly completely dissolves and is sonicated and stirred for 15 min, filtered, and concentrated to 50 mL. The solution is cooled overnight at −15° C. and the solid that forms is collected by filtration. The solid is dried in a vacuum oven overnight to give 0.938 g (74%) of a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 1.97 (m, 2H), 2.28 (s, 3H), 2.95 (m, 2H), 3.79 (s, 3H), 4.09 (t, J=5.9 Hz, 2H), 6.753 (d, J=8.4 Hz, 1H), 6.766 (d, J=8.4 Hz, 1H), 6.85 (br s, 1H), 7.33 (t, J=8.4 Hz, 1H), 7.67 (br s, 3H), 8.49 (br s, 1H), 8.64 (s, 1H), 10.70 (s, 1H), 12.31 (s, 1H). LC-ES/MS m/z 366.2 [M+1]+.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.74 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH3:13])[C:7]=1[C:14]1[NH:18][N:17]=[C:16]([NH:19][C:20]2[N:21]=[CH:22][C:23]([C:26]#[N:27])=[N:24][CH:25]=2)[CH:15]=1.[CH3:28][S:29]([OH:32])(=[O:31])=[O:30]>CO>[CH3:28][S:29]([OH:32])(=[O:31])=[O:30].[NH2:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH3:13])[C:7]=1[C:14]1[NH:18][N:17]=[C:16]([NH:19][C:20]2[N:21]=[CH:22][C:23]([C:26]#[N:27])=[N:24][CH:25]=2)[CH:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NCCCOC1=C(C(=CC=C1)OC)C1=CC(=NN1)NC=1N=CC(=NC1)C#N
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
2.74 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
The solid nearly completely dissolves
CUSTOM
Type
CUSTOM
Details
is sonicated
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 50 mL
FILTRATION
Type
FILTRATION
Details
the solid that forms is collected by filtration
CUSTOM
Type
CUSTOM
Details
The solid is dried in a vacuum oven overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)O.NCCCOC1=C(C(=CC=C1)OC)C1=CC(=NN1)NC=1N=CC(=NC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.938 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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